Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester
CAS No.: 50590-06-2
Cat. No.: VC18487207
Molecular Formula: C10H14NO6P
Molecular Weight: 275.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50590-06-2 |
|---|---|
| Molecular Formula | C10H14NO6P |
| Molecular Weight | 275.19 g/mol |
| IUPAC Name | (3,5-dimethyl-4-nitrophenyl) dimethyl phosphate |
| Standard InChI | InChI=1S/C10H14NO6P/c1-7-5-9(17-18(14,15-3)16-4)6-8(2)10(7)11(12)13/h5-6H,1-4H3 |
| Standard InChI Key | CSEMVYTXVZNGDN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1[N+](=O)[O-])C)OP(=O)(OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, (3,5-dimethyl-4-nitrophenyl) dimethyl phosphate, reflects its structural components:
-
A 3,5-dimethyl-4-nitrophenyl group: A benzene ring substituted with nitro (-NO) at the 4-position and methyl (-CH) groups at the 3- and 5-positions.
-
A dimethyl phosphate group: A phosphate ester with two methoxy (-OCH) substituents.
The canonical SMILES representation, , underscores the spatial arrangement of these functional groups .
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 50590-06-2 | |
| Molecular Formula | ||
| Molecular Weight | 275.19 g/mol | |
| InChI Key | CSEMVYTXVZNGDN-UHFFFAOYSA-N | |
| PubChem CID | 3039451 |
Physicochemical Characteristics
Phosphoric acid, dimethyl 3,5-dimethyl-4-nitrophenyl ester is a solid at room temperature, with solubility profiles influenced by its polar phosphate group and hydrophobic aromatic ring. The nitro group enhances electrophilicity, making the compound reactive in nucleophilic substitution reactions . Its acidity derives from the phosphate moiety, with predicted pKa values analogous to other aryl phosphates (pKa ≈ 1–2 for the first dissociation) .
Synthesis and Manufacturing
Reaction Pathways
The synthesis typically involves a two-step phosphorylation process:
-
Nitration and Methylation: 3,5-Dimethylphenol is nitrated to yield 3,5-dimethyl-4-nitrophenol.
-
Phosphorylation: The phenolic hydroxyl group reacts with dimethyl chlorophosphate () in the presence of a base (e.g., triethylamine) to form the phosphate ester .
Table 2: Representative Synthesis Conditions
Purification and Characterization
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Structural validation employs , , and NMR spectroscopy, alongside high-resolution mass spectrometry (HRMS) .
Applications in Industry and Research
Chemical Intermediate
The compound serves as a precursor in synthesizing agricultural chemicals and pharmaceutical agents. Its nitro group facilitates reduction to amines, enabling diversification into bioactive molecules .
Analytical Chemistry
In enzyme assays, it acts as a chromogenic substrate for phosphatases. Hydrolysis of the phosphate ester releases p-nitrophenol, detectable at 405 nm, enabling kinetic studies of enzyme activity.
Table 3: Enzymatic Hydrolysis Parameters
| Enzyme | (μM) | (μM/min) | pH Optimum | Citation |
|---|---|---|---|---|
| Alkaline phosphatase | 12.5 ± 1.2 | 0.45 ± 0.03 | 9.8 |
Biochemical Research
Recent studies highlight its role as an allosteric inhibitor of protein tyrosine phosphatases (PTPs), implicated in cancer and diabetes. Molecular docking simulations reveal binding interactions with the catalytic cysteine residue, disrupting substrate access.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume